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Compound of Interest

Compound Name: PF-3644022

CAS No.: 1276121-88-0

Cat. No.: B15607700

Get Quote

An In-depth Technical Guide on the Core Properties and Methodologies Associated with PF-
3644022

For researchers, scientists, and drug development professionals, this document provides a

comprehensive technical overview of PF-3644022, a potent and selective, ATP-competitive

inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). This guide

details its mechanism of action, kinase selectivity, and its effects in both cellular and animal

models. Furthermore, it outlines key experimental protocols for the evaluation of this compound

and visualizes critical signaling pathways and experimental workflows.

Introduction
PF-3644022, with the chemical name (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-

tetrahydro-8H-[1][2]diazepino[5′,6′:4,5]thieno[3,2-f]quinolin-8-one, is a well-characterized small

molecule inhibitor of MK2.[1][3] The p38 MAPK/MK2 signaling cascade is a crucial pathway in

the cellular response to stress and inflammation, regulating the production of pro-inflammatory

cytokines such as TNFα and IL-6.[4][5] By selectively targeting MK2, a downstream substrate

of p38 MAPK, PF-3644022 offers a potential therapeutic strategy for inflammatory diseases
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with a potentially different safety profile compared to direct p38 kinase inhibitors.[3] This

compound has demonstrated oral efficacy in both acute and chronic models of inflammation.[1]

[3]

Mechanism of Action and Kinase Selectivity
PF-3644022 is a reversible, ATP-competitive inhibitor of MK2.[1][3] Its mechanism involves

binding to the ATP-binding pocket of the MK2 enzyme, thereby preventing the phosphorylation

of its downstream substrates.[1] The compound has been profiled against a broad panel of

human kinases and has demonstrated good selectivity for MK2.[1]

Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and

selectivity of PF-3644022.

Table 1: In Vitro Inhibitory Activity of PF-3644022

Target Assay Type Value Reference

MK2 Ki 3 nM [1][3][6]

MK2 IC50 5.2 nM [2][6]

PRAK (MK5) IC50 5.0 nM [2][6]

MK3 IC50 53 nM [2][6]

MNK2 IC50 148 nM [6]

MNK-1 IC50 3,000 nM [2]

MSK1 IC50 >1,000 nM [2]

MSK2 IC50 >1,000 nM [2]

RSK1-4 IC50 >1,000 nM [2]

Table 2: Cellular Activity of PF-3644022
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Cell Line / System Assay IC50 Reference

U937 monocytic cells
LPS-induced TNFα

production
159 nM / 160 nM [1][3][6]

Human Peripheral

Blood Mononuclear

Cells (hPBMCs)

LPS-induced TNFα

production
160 nM [3][6]

Human Whole Blood
LPS-induced TNFα

production
1.6 µM [1][3][6]

Human Whole Blood
LPS-induced IL-6

production
10.3 µM [1][3][6]

U937 cells
Inhibition of phospho-

HSP27
~270 nM [1]

Table 3: In Vivo Efficacy of PF-3644022 in Rat Models

Model Endpoint ED50 Reference

Acute LPS-induced

TNFα production
Inhibition of TNFα 6.9 mg/kg [1][3]

Streptococcal cell

wall-induced arthritis

Inhibition of paw

swelling
20 mg/kg [1][3]

Signaling Pathway
PF-3644022 targets MK2, a key component of the p38 MAPK signaling pathway. This pathway

is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress,

and plays a critical role in regulating inflammatory responses.
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Caption: The p38/MK2 signaling pathway and the inhibitory action of PF-3644022.
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Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MK2 inhibitors. The

following sections describe key experimental protocols cited in the characterization of PF-
3644022.

In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of PF-3644022 on the enzymatic activity of

MK2.

Objective: To quantify the IC50 and Ki values of PF-3644022 against MK2.

Materials:

Recombinant MK2 enzyme.

Fluorescently labeled Heat Shock Protein 27 (HSP27) peptide substrate.

ATP.

PF-3644022.

Assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.0005%

Tween 20, pH 7.5).

EDTA for reaction termination.

Microplate reader or Caliper LabChip system.

Procedure:

Prepare serial dilutions of PF-3644022 in DMSO and then in assay buffer.

In a microplate, add the MK2 enzyme, the HSP27 peptide substrate, and the diluted PF-
3644022.

Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the

Km(app) for selectivity studies).
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Incubate the reaction at room temperature for a specified period, ensuring the reaction is

in the linear phase.

Terminate the reaction by adding EDTA.

Quantify the amount of phosphorylated substrate using a suitable detection method, such

as electrophoretic separation and fluorescence detection.

Calculate the percentage of inhibition for each concentration of PF-3644022 and

determine the IC50 value by fitting the data to a four-parameter logistic equation.

For Ki determination, perform kinetic studies by varying the concentration of ATP in the

presence and absence of the inhibitor.

Cellular TNFα Production Assay
This cell-based assay measures the ability of PF-3644022 to inhibit the production of the pro-

inflammatory cytokine TNFα.

Objective: To determine the cellular potency (IC50) of PF-3644022 in inhibiting LPS-induced

TNFα.

Cell Line: Human U937 monocytic cells or human PBMCs.

Materials:

U937 cells or isolated PBMCs.

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

Lipopolysaccharide (LPS).

PF-3644022.

TNFα ELISA or MesoScale Discovery (MSD) kit.

Procedure:

Plate the cells at a desired density in a multi-well plate.
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Pre-treat the cells with various concentrations of PF-3644022 for 1 hour.

Stimulate the cells with LPS (e.g., 100 ng/mL).

Incubate for a specified time (e.g., 4 hours for U937, 16 hours for PBMCs) to allow for

TNFα production.

Collect the cell culture supernatant.

Measure the concentration of TNFα in the supernatant using an ELISA or MSD kit

according to the manufacturer's instructions.

Calculate the percentage of inhibition of TNFα production for each inhibitor concentration

and determine the IC50 value.

In Vivo LPS-Induced TNFα Production in Rats
This animal model assesses the in vivo efficacy of orally administered PF-3644022 in an acute

inflammation model.

Objective: To evaluate the dose-dependent inhibition of systemic TNFα production by PF-
3644022 in response to an LPS challenge.

Animal Model: Male Lewis rats.

Materials:

PF-3644022 formulated for oral gavage.

Lipopolysaccharide (LPS).

Anesthesia.

Blood collection supplies.

Rat TNFα ELISA kit.

Procedure:
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Fast the rats overnight.

Administer PF-3644022 or vehicle orally at various doses.

After a specified time (e.g., 1-2 hours), challenge the rats with an intravenous injection of

LPS.

At the time of peak TNFα response (e.g., 90 minutes post-LPS), collect blood samples via

cardiac puncture under anesthesia.

Prepare plasma from the blood samples.

Measure the plasma TNFα levels using a rat-specific ELISA kit.

Determine the dose-dependent inhibition of TNFα and calculate the ED50 value.

Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective

MK2 inhibitor like PF-3644022.
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Preclinical Evaluation Workflow for PF-3644022
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Caption: A streamlined workflow for the preclinical assessment of PF-3644022.

Conclusion
PF-3644022 is a valuable research tool for investigating the roles of the p38/MK2 signaling

pathway in inflammation and other cellular processes. Its high potency, selectivity, and

demonstrated in vivo efficacy make it a benchmark compound for the development of novel

anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid

foundation for researchers and drug developers working with this and similar molecules.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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